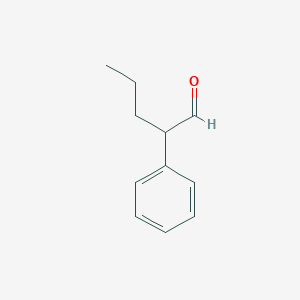

2-Phenylpentanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

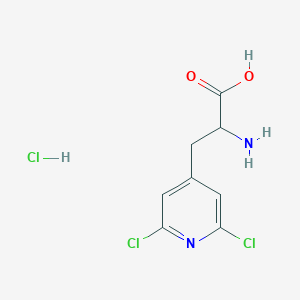

2-Phenylpentanal is a chemical compound with the molecular formula C11H14O . It has a molecular weight of 162.23 . It is a liquid at room temperature .

Molecular Structure Analysis

This compound contains a total of 26 bonds; 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde (aliphatic) .Scientific Research Applications

Whitening Agents and Growth Regulation : Compounds related to 2-Phenylpentanal, such as 5-methyl-2-phenyl-2-hexenal, were synthesized and examined for their potential as whitening agents and for regulating plant growth. Some derivatives showed significant inhibitory action on tyrosinase, an enzyme involved in melanin production, thus making them promising for use in cosmetics (Nomura et al., 1999).

Anticholinergic Activity : The stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide, a compound related to this compound, were synthesized and evaluated for anticholinergic activity. This research is significant in the development of treatments for overactive detrusor syndrome (Oyasu et al., 1994).

Flavor Formation in Food Products : The Strecker-type degradation of amino acids in the presence of compounds like 2-pentanal, closely related to this compound, has implications for flavor formation in food products. This study highlights the complex interactions between reactive carbonyls and phenolic compounds, influencing the aroma and taste of foods (Delgado et al., 2016).

Natural Product-Derived Chemotherapeutic Agents : Research on plant-derived compounds, including those related to this compound, has led to the discovery of new agents for treating various diseases, including cancer and AIDS. This highlights the significance of natural compounds in drug discovery (Lee, 2010).

Phenylpropenes in Food and Health : Phenylpropenes, a class including compounds similar to this compound, have been studied for their roles in food flavoring, preservation, and potential health effects. This research provides insights into the safe and effective use of these compounds in various applications, from culinary to medicinal (Zayed et al., 2022).

Phenylpropenes in Plant Defense and Attraction : The biosynthesis of phenylpropenes in plants, including compounds related to this compound, plays a crucial role in defense against pathogens and attracting pollinators. Understanding these processes is vital for agricultural and horticultural practices (Koeduka et al., 2006).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 2-phenylethanol, have been shown to interact with various phytopathogenic fungi .

Mode of Action

Research on related compounds suggests that they may exert their effects by interacting with cellular components, leading to changes in cellular function .

Biochemical Pathways

2-Phenylpentanal is likely to be involved in the Ehrlich pathway, a series of biochemical reactions used by microorganisms for the synthesis of fusel alcohols . In this pathway, the key enzymes encoded by ARO8 and ARO10 play a significant role . Enhanced expression of these two key enzymes significantly improves the production of 2-phenylethanol, a compound similar to this compound .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .

Result of Action

Related compounds have been shown to modulate cellular apoptosis, proliferation, invasion, and metastasis

properties

IUPAC Name |

2-phenylpentanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-9,11H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXIZFIUMREAFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Fluorobenzyl)sulfanyl]-6-(3-pyridyl)pyridazine](/img/structure/B2888178.png)

![1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2888181.png)

![3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2888185.png)

![1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888188.png)

![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)

![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2888194.png)